

# Application Notes and Protocols: Strontium Succinate in Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium succinate*

Cat. No.: *B1245921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The convergence of therapeutic ions and metabolic intermediates in drug delivery design offers a novel paradigm for developing advanced therapeutic strategies. Strontium, a divalent cation, is well-documented for its dual anabolic and anti-resorptive effects on bone, primarily through the activation of the calcium-sensing receptor (CaSR). Succinate, a key intermediate in the citric acid cycle, has emerged as a signaling molecule that modulates cellular metabolism and inflammation via its specific receptor, SUCNR1 (also known as GPR91). The combination of these two entities in the form of **strontium succinate** presents a compelling, yet underexplored, platform for creating drug delivery systems with intrinsic therapeutic activity, particularly for bone-related disorders and inflammatory conditions.

These application notes provide a comprehensive guide for researchers interested in exploring the potential of **strontium succinate** as a drug delivery vehicle. Due to the nascent stage of research in this specific area, the following protocols are adapted from established methodologies for similar strontium and succinate-based delivery systems.

## Synthesis of Strontium Succinate Drug Carriers

Two primary forms of **strontium succinate** carriers are proposed: nanoparticles for intravenous or localized injection and microparticles for sustained local delivery.

# Protocol: Synthesis of Strontium Succinate Nanoparticles (SSNPs)

This protocol is adapted from the precipitation method used for other strontium-based nanoparticles.

**Objective:** To synthesize **strontium succinate** nanoparticles suitable for drug encapsulation.

## Materials:

- Strontium chloride ( $\text{SrCl}_2$ ) or Strontium nitrate ( $\text{Sr}(\text{NO}_3)_2$ )
- Disodium succinate ( $\text{Na}_2\text{C}_4\text{H}_4\text{O}_4$ )
- Deionized water
- Ethanol
- Drug to be encapsulated (hydrophobic or hydrophilic)
- (Optional) Stabilizing agent, e.g., carboxymethyl cellulose (CMC)

## Equipment:

- Magnetic stirrer and stir bars
- Centrifuge and centrifuge tubes
- Ultrasonicator (probe or bath)
- pH meter
- Syringe pump or burette

## Procedure:

- Preparation of Precursor Solutions:
  - Prepare a 0.5 M aqueous solution of the strontium salt (e.g.,  $\text{SrCl}_2$ ).

- Prepare a 0.5 M aqueous solution of disodium succinate.
- If encapsulating a hydrophilic drug, dissolve it in the disodium succinate solution.
- If encapsulating a hydrophobic drug, dissolve it in an appropriate organic solvent (e.g., ethanol) which will be added later.
- If using a stabilizer, prepare a solution of the chosen stabilizer (e.g., 1% w/v CMC in deionized water).
- Precipitation:
  - Place a defined volume of the strontium salt solution in a beaker on a magnetic stirrer.
  - If using a stabilizer, add it to the strontium salt solution and stir for 15 minutes.
  - Using a syringe pump or burette, add the disodium succinate solution dropwise to the strontium salt solution under constant stirring. A white precipitate of **strontium succinate** should form.
  - For hydrophobic drug encapsulation, the drug solution in organic solvent can be added to the reaction mixture during precipitation.
- Aging and Particle Formation:
  - Continue stirring the suspension for 2-4 hours at room temperature to allow for particle aging and stabilization.
  - For enhanced crystallinity, the suspension can be subjected to ultrasonication for 30 minutes.
- Purification:
  - Collect the nanoparticles by centrifugation at 10,000 x g for 20 minutes.
  - Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water followed by centrifugation. Repeat this washing step three times to remove unreacted precursors and byproducts.

- Perform a final wash with ethanol.
- Drying and Storage:
  - Lyophilize the purified nanoparticle pellet or dry it in a vacuum oven at 40°C overnight.
  - Store the dried **strontium succinate** nanoparticles in a desiccator at room temperature.

## Protocol: Preparation of Strontium Succinate Loaded Microparticles

This protocol is adapted from methods for preparing sustained-release microparticles.

Objective: To prepare biodegradable polymer microparticles loaded with **strontium succinate** for sustained local delivery.

### Materials:

- Poly(lactic-co-glycolic acid) (PLGA) or Poly(caprolactone) (PCL)
- **Strontium succinate** (synthesized as per protocol 1.1 or commercially sourced)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA) solution (1-5% w/v)
- Deionized water

### Equipment:

- High-speed homogenizer or ultrasonicator
- Magnetic stirrer and stir bars
- Centrifuge and centrifuge tubes
- Fume hood
- Lyophilizer or vacuum oven

**Procedure:**

- Preparation of the Organic Phase:
  - Dissolve a specific amount of the polymer (e.g., PLGA) in dichloromethane in a glass beaker.
  - Disperse a known amount of **strontium succinate** powder in the polymer solution. For co-encapsulation of another drug, it can also be dispersed at this stage.
  - Use an ultrasonicator to ensure a fine and homogenous dispersion of the **strontium succinate** in the polymer solution.
- Emulsification:
  - Prepare an aqueous solution of PVA (the continuous phase).
  - Add the organic phase (polymer/**strontium succinate** dispersion) to the PVA solution under high-speed homogenization (e.g., 5,000-10,000 rpm) to form an oil-in-water (o/w) emulsion. The size of the microparticles can be controlled by adjusting the homogenization speed and duration.
- Solvent Evaporation:
  - Transfer the emulsion to a larger beaker of deionized water and stir at a moderate speed for 4-6 hours in a fume hood to allow the dichloromethane to evaporate. This will lead to the hardening of the microparticles.
- Purification:
  - Collect the hardened microparticles by centrifugation at 5,000 x g for 15 minutes.
  - Wash the microparticles three times with deionized water to remove residual PVA.
- Drying and Storage:
  - Lyophilize the purified microparticles to obtain a free-flowing powder.

- Store the dried microparticles in a desiccator at 4°C.

## Characterization of Strontium Succinate Carriers

A thorough characterization is crucial to ensure the quality, efficacy, and safety of the drug delivery system.

### Protocol: Physicochemical Characterization

Objective: To determine the size, morphology, and composition of the synthesized **strontium succinate** carriers.

- Particle Size and Zeta Potential:

- Method: Dynamic Light Scattering (DLS).
- Procedure: Disperse the nanoparticles or microparticles in deionized water or a suitable buffer by gentle sonication. Analyze the suspension using a DLS instrument to determine the hydrodynamic diameter and surface charge (zeta potential).

- Morphology and Topography:

- Method: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
- Procedure for SEM: Mount the dried powder on a stub with double-sided carbon tape and sputter-coat with gold or palladium. Image the sample to observe the surface morphology and size distribution.
- Procedure for TEM: Disperse the nanoparticles in ethanol and drop-cast onto a carbon-coated copper grid. Allow the solvent to evaporate and image the sample to observe the internal structure and size.

- Crystallinity and Phase Purity:

- Method: X-ray Diffraction (XRD).

- Procedure: Analyze the dried powder using an XRD instrument. Compare the resulting diffraction pattern with standard patterns to confirm the crystalline structure of **strontium succinate**.
- Chemical Composition and Drug Entrapment:
  - Method: Fourier-Transform Infrared Spectroscopy (FTIR).
  - Procedure: Prepare a KBr pellet of the sample or use an ATR-FTIR. Analyze the sample to identify the characteristic functional groups of **strontium succinate**, the polymer (for microparticles), and the encapsulated drug, confirming successful loading.

## Drug Loading and In Vitro Release Studies

### Protocol: Quantification of Drug Loading

Objective: To determine the drug loading content (LC) and encapsulation efficiency (EE).

Procedure:

- Accurately weigh a small amount of the drug-loaded nanoparticles or microparticles.
- Dissolve the carriers in a suitable solvent to release the encapsulated drug (e.g., dilute HCl for **strontium succinate** nanoparticles, or an organic solvent like DCM for PLGA microparticles followed by extraction of the drug).
- Quantify the amount of drug in the resulting solution using a suitable analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculate LC and EE using the following formulas:
  - Loading Content (%) = (Mass of drug in carriers / Mass of carriers) x 100
  - Encapsulation Efficiency (%) = (Mass of drug in carriers / Initial mass of drug used) x 100

### Protocol: In Vitro Drug and Ion Release Study

Objective: To evaluate the release profile of the encapsulated drug, strontium ions, and succinate from the carriers in a physiologically relevant medium.

**Procedure:**

- Disperse a known amount of the drug-loaded carriers in a defined volume of release medium (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 or an acidic buffer to simulate the tumor microenvironment) in a centrifuge tube or dialysis bag.
- Incubate the samples at 37°C in a shaking water bath.
- At predetermined time intervals, collect a sample of the release medium. For studies in centrifuge tubes, centrifuge the suspension and collect the supernatant. Replace the collected volume with fresh release medium to maintain sink conditions.
- Analyze the collected samples for the concentration of the released drug using UV-Vis or HPLC.
- Analyze the samples for the concentration of released strontium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
- Analyze the samples for the concentration of released succinate using an appropriate assay kit or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Plot the cumulative percentage of drug/ion released versus time.

## Biocompatibility Assessment Protocol: In Vitro Cytotoxicity Assay

**Objective:** To assess the cytotoxicity of the **strontium succinate** carriers on relevant cell lines.

**Procedure:**

- Seed cells (e.g., osteoblasts, fibroblasts, or cancer cells) in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the **strontium succinate** carriers in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of the carriers. Include untreated cells as a negative control and a known cytotoxic agent as a

positive control.

- Incubate the cells for 24, 48, and 72 hours.
- Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.
- Calculate the percentage of cell viability relative to the untreated control.

## Quantitative Data from Related Systems

The following tables summarize quantitative data from studies on other strontium-based and succinate-based drug delivery systems to provide a reference for expected performance.

Table 1: Drug Loading and Release from Strontium-Based Carriers

| Carrier Composition                  | Drug               | Loading Efficiency (%) | Release Profile                                | Reference |
|--------------------------------------|--------------------|------------------------|------------------------------------------------|-----------|
| Strontium Carbonate Nanoparticles    | Etoposide          | High (not quantified)  | pH-sensitive, faster release at acidic pH      |           |
| PLGA Microspheres                    | Strontium Ranelate | ~73%                   | Sustained release over 1 month                 |           |
| Strontium-substituted HAp Nanofibers | Tetracycline       | High (not quantified)  | Retarded burst release, sustained for >3 weeks |           |
| PLGA Microspheres                    | Strontium Ranelate | 28.4 - 37.5%           | Sustained release over 121 days                |           |

Table 2: Biocompatibility of Strontium-Based Nanoparticles

| Nanoparticle Type   | Cell Line    | Viability (%)    | Concentration | Reference |
|---------------------|--------------|------------------|---------------|-----------|
| Strontium Sulfite   | MCF-7, 4T1   | >90%             | Not specified |           |
| Strontium Carbonate | Normal cells | Almost non-toxic | Not specified |           |
| Strontium-HAP       | L929         | Non-cytotoxic    | Not specified |           |

## Signaling Pathways and Experimental Workflow Diagrams

### Signaling Pathways

The therapeutic effect of a **strontium succinate**-based drug delivery system is hypothesized to be mediated by the activation of two distinct signaling pathways upon the release of strontium and succinate ions.



[Click to download full resolution via product page](#)

Caption: Strontium signaling via the Calcium-Sensing Receptor (CaSR).





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols: Strontium Succinate in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1245921#using-strontium-succinate-in-drug-delivery-systems>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)